1-{4-[4-(4-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-ethanone
Overview
Description
1-{4-[4-(4-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-ethanone is a synthetic compound with the molecular formula C18H27N3O2 and a molecular weight of 317.43 g/mol . This compound is primarily used in proteomics research and is known for its complex structure, which includes both piperidine and piperazine rings .
Preparation Methods
The synthesis of 1-{4-[4-(4-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-ethanone involves multiple steps, typically starting with the preparation of the piperidine and piperazine intermediates. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .
Chemical Reactions Analysis
1-{4-[4-(4-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones to alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-{4-[4-(4-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-ethanone is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in studies involving receptor binding and signal transduction.
Mechanism of Action
The mechanism of action of 1-{4-[4-(4-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
1-{4-[4-(4-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-ethanone can be compared to other similar compounds, such as:
1-{4-[4-(4-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-propanone: This compound has a similar structure but with a propanone group instead of an ethanone group.
1-{4-[4-(4-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-butanone: This compound features a butanone group, providing different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of piperidine and piperazine rings, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[4-[4-(piperidin-4-ylmethoxy)phenyl]piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-15(22)20-10-12-21(13-11-20)17-2-4-18(5-3-17)23-14-16-6-8-19-9-7-16/h2-5,16,19H,6-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMQITRULYGRQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3CCNCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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